molecular formula C26H24ClNO4S B2631109 1-[(3-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one CAS No. 866844-83-9

1-[(3-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2631109
CAS No.: 866844-83-9
M. Wt: 481.99
InChI Key: RFFJCPLXXLCQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(3-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative with a complex substitution pattern. Key structural features include:

  • A 6-methoxy substituent on the quinolinone core, which may enhance solubility compared to alkyl or bulkier groups.
  • A 4-(propan-2-yl)benzenesulfonyl group at position 3, introducing sulfonamide functionality and lipophilic character.

Quinolinone derivatives are frequently explored for pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO4S/c1-17(2)19-7-10-22(11-8-19)33(30,31)25-16-28(15-18-5-4-6-20(27)13-18)24-12-9-21(32-3)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFJCPLXXLCQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes or receptors involved in key biological processes . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Core Structure

Compound A : 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone (RN: 866844-86-2)
  • Key Differences: Position of Chlorine: 4-chlorobenzyl (Compound A) vs. 3-chlorophenylmethyl (Target). The 3-chloro substitution may introduce steric hindrance or alter electronic interactions in binding pockets. Alkoxy Group: 6-ethoxy (Compound A) vs. 6-methoxy (Target). Sulfonyl Group: Identical in both compounds.
Compound B : 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone
  • Key Differences: Substituents: Dual chloro groups (positions 2 and 6) and a methylquinoline moiety. Core Modification: Acetophenone substituent instead of sulfonamide, altering hydrogen-bonding capacity.
Compound C : 3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • Key Differences: Backbone: Benzo[h]quinoline fused ring system vs. simpler quinolinone in the target. Extended conjugation may affect electronic properties and binding kinetics. Functional Groups: Chalcone (α,β-unsaturated ketone) instead of sulfonamide, influencing reactivity and interaction modes.

Electronic and Steric Properties

  • Methoxy vs.
  • Chlorophenyl Position : The 3-chloro substituent in the target may create a dipole moment distinct from Compound A’s 4-chloro, affecting electrostatic interactions with targets .
  • Sulfonamide vs. Chalcone/Ketone : The sulfonamide group in the target and Compound A enables hydrogen bonding, whereas Compound C’s chalcone moiety may engage in π-π stacking .

Data Table: Structural and Predicted Properties

Compound R1 (Position 1) R2 (Position 6) R3 (Position 3) Molecular Weight logP*
Target Compound 3-Cl-C₆H₄-CH₂ OCH₃ SO₂-(4-iPr-C₆H₄) ~500.5 ~3.2
Compound A 4-Cl-C₆H₄-CH₂ OCH₂CH₃ SO₂-(4-iPr-C₆H₄) ~515.6 ~3.8
Compound B 6-Cl, 2-(Cl,Me-Q) H COCH₃ ~480.3 ~4.1

*logP values estimated using fragment-based methods.

Biological Activity

1-[(3-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound features a quinoline core, which is prevalent in many biologically active molecules, and is being investigated for its antimicrobial and anticancer properties.

Chemical Structure

The compound's structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C26H24ClNO4S
Molecular Weight 463.99 g/mol
CAS Number 866844-83-9

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological processes. Preliminary studies suggest that it may modulate enzyme activity related to cancer progression and microbial resistance.

Antimicrobial Properties

Studies have indicated that the compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains. For example:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy. It has been shown to inhibit the proliferation of cancer cells in vitro, with mechanisms possibly involving apoptosis induction and cell cycle arrest. The specific pathways affected include:

  • Inhibition of AKT/mTOR signaling: This pathway is crucial for cell growth and survival.
  • Induction of apoptosis: The compound may activate caspases involved in programmed cell death.

Case Studies

  • Anticancer Efficacy Study:
    A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and prostate cancer cells. Results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity.
  • Antimicrobial Screening:
    Testing against a panel of bacteria demonstrated that the compound had a broad spectrum of activity, particularly against gram-positive bacteria. The results support further exploration into its use as a therapeutic agent for infections resistant to conventional antibiotics.

Q & A

Q. What are the standard synthetic protocols for 1-[(3-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one?

The synthesis typically involves multi-step organic reactions, including sulfonylation of the quinolinone core and substitution of the chlorophenylmethyl group. Key steps include:

  • Step 1: Coupling 4-isopropylbenzenesulfonyl chloride with the dihydroquinolinone intermediate under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C .
  • Step 2: Introducing the 3-chlorobenzyl group via nucleophilic substitution, optimized at 60–80°C in dimethyl sulfoxide (DMSO) with catalytic KI to enhance reactivity .
  • Purification: Recrystallization from ethanol or chromatography using silica gel with ethyl acetate/hexane gradients improves purity (>95% by HPLC) .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • X-ray crystallography: Resolves the dihydroquinoline core, sulfonyl group orientation, and substituent spatial arrangement (e.g., dihedral angles between aromatic rings) .
  • Spectroscopy:
  • 1H/13C NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 160–165 ppm (sulfonyl carbon) confirm functional groups .
  • High-resolution mass spectrometry (HRMS): Matches the molecular formula (C26H23ClN2O4S) within 3 ppm error .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Initial screens should include:

  • Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme inhibition: Kinase or protease inhibition assays (IC50 determination) using fluorogenic substrates .
  • Antimicrobial activity: Disk diffusion assays against Gram-positive/negative bacteria and fungi .

Q. How do solubility and stability profiles impact experimental design?

  • Solubility: The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) or ethanol (10–15 mg/mL). Pre-dissolve in DMSO for in vitro studies, ensuring final solvent concentration ≤0.1% to avoid cytotoxicity .
  • Stability: Stable at −20°C for >6 months in anhydrous conditions. Monitor degradation via HPLC under ambient light and humidity .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

  • Catalyst optimization: Replace KI with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency (yield increase from 60% to 85%) .
  • Microwave-assisted synthesis: Reduces reaction time from 24 hours to 30 minutes at 100°C, minimizing side-product formation .
  • Flow chemistry: Continuous reactors improve heat/mass transfer, achieving >90% yield for the final coupling step .

Q. What advanced spectroscopic techniques resolve ambiguities in structural assignments?

  • 2D NMR (COSY, HSQC, HMBC): Correlates protons and carbons to distinguish overlapping signals (e.g., aryl vs. quinolinone protons) .
  • X-ray photoelectron spectroscopy (XPS): Validates sulfonyl group oxidation states (S 2p binding energy ~168–170 eV) .
  • Dynamic NMR: Detects restricted rotation in the propan-2-yl group at low temperatures (−40°C) .

Q. What computational strategies predict its mechanism of action?

  • Molecular docking: Simulate binding to target proteins (e.g., COX-2, EGFR) using AutoDock Vina. Focus on sulfonyl and chlorophenyl groups as key pharmacophores .
  • MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
  • QSAR modeling: Correlate substituent electronegativity (e.g., Cl, OCH3) with bioactivity to guide structural modifications .

Q. How are contradictory bioactivity data across studies reconciled?

  • Dose-response re-evaluation: Test overlapping concentration ranges (e.g., 0.1–50 µM) to identify threshold effects .
  • Cell line-specific factors: Compare genetic profiles (e.g., p53 status) of discrepant models using RNA sequencing .
  • Metabolite screening: LC-MS/MS detects active metabolites in cell lysates that may contribute to observed effects .

Q. What strategies mitigate photodegradation in aqueous solutions?

  • Light-protective additives: 0.1% ascorbic acid reduces degradation by 40% under UV exposure .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance stability at pH 7.4 .

Methodological Best Practices

Q. How should researchers handle discrepancies in crystallographic vs. spectroscopic data?

  • Cross-validation: Compare X-ray bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) .
  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing anomalies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.